molecular formula C13H11BrO B1329657 1-(Bromomethyl)-3-phenoxybenzene CAS No. 51632-16-7

1-(Bromomethyl)-3-phenoxybenzene

Cat. No.: B1329657
CAS No.: 51632-16-7
M. Wt: 263.13 g/mol
InChI Key: UJUNUASMYSTBSK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-phenoxybenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromomethyl group at the first position and a phenoxy group at the third position

Scientific Research Applications

1-(Bromomethyl)-3-phenoxybenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It is used in the development of drug candidates and as a building block for medicinal chemistry.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve discussing potential applications of the compound, or areas of research that could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-phenoxybenzene can be synthesized through various methods. One common approach involves the bromination of 3-phenoxybenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the continuous flow bromination of 3-phenoxybenzyl alcohol using N-bromosuccinimide in a suitable solvent. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 3-phenoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: 3-Phenoxybenzaldehyde.

    Reduction: 3-Phenoxytoluene.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3-phenoxybenzene
  • 1-(Iodomethyl)-3-phenoxybenzene
  • 1-(Bromomethyl)-4-phenoxybenzene

Comparison: 1-(Bromomethyl)-3-phenoxybenzene is unique due to the position of the bromomethyl and phenoxy groups on the benzene ring Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative has different reactivity and stability due to the nature of the bromine atom

Properties

IUPAC Name

1-(bromomethyl)-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUNUASMYSTBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6028022
Record name 1-(Bromomethyl)-3-phenoxybenzene
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Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-16-7
Record name 3-Phenoxybenzyl bromide
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Record name 1-(Bromomethyl)-3-phenoxybenzene
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Record name Benzene, 1-(bromomethyl)-3-phenoxy-
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Record name 1-(Bromomethyl)-3-phenoxybenzene
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Record name 1-(bromomethyl)-3-phenoxybenzene
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Record name 1-(BROMOMETHYL)-3-PHENOXYBENZENE
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Synthesis routes and methods I

Procedure details

Following the process to be described below, Compound 1 was prepared. Namely, 10.16 g of m-phenoxytoluene, 9.82 g of N-bromosuccinimide and 0.15 g of benzoyl peroxide were weighed and added to 90 ml of carbon tetrachloride as a solvent. The resulting mixture was heated under reflux for 3 hours to conduct a reaction. The reaction mixture was allowed to cool down, the insoluble matter was filtered off, and the filtrate was then concentrated. The concentrate was purified by chromatography on a silica gel column (eluent: chloroform), whereby 10.9 g of 3-phenoxybenzyl bromide were obtained. In 20 ml of N,N-dimethylformamide, 2.79 g of N-(4-tert-butylbenzyl)methylamine and 1.67 g of sodium carbonate were mixed, to which a solution of 3.77 g of 3-phenoxybenzyl bromide in 25 ml of N,N-dimethylformamide was added dropwise under ice cooling. The temperature of the reaction mixture was allowed to rise to room temperature, at which a reaction was allowed to proceed for 12 hours. Chloroform and water were added to the reaction mixture to conduct liquid-liquid extraction. An organic layer was collected and then washed with water and a saturated aqueous solution of sodium chloride. The resulting solution was dried over anhydrous sodium sulfate and was then concentrated. The concentrate was purified by chromatography on a silica gel column (eluent:hexane:chloroform:ethyl acetate=9:1:0→0:10:0→0:0:100). Relevant fractions were concentrated, whereby 4.49 g of N-(4-tertiary-butylbenzyl)-N-methyl-3-phenoxybenzylamine (Compound 1) were obtained (yield: 87.8%). The following is its NMR data (CDCl3 δ ppm): 1.28(9H,s), 2.18(3H,s), 3.476(2H,s), 3.483(2H,s), 6.86-7.35(13H,m).
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step Two
Quantity
9.82 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
0.15 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the process to be described below, Compound 2 and Compound 3 were prepared. Namely, 10.16 g of m-phenoxytoluene, 9.82 g of N-bromosuccinimide and 0.15 g of benzoyl peroxide were weighed and added to 90 ml of carbon tetrachloride as a solvent. The resulting mixture was heated under reflux for 3 hours to conduct a reaction. The reaction mixture was allowed to cool down, the insoluble matter was filtered off, and the filtrate was then concentrated. The concentrate was purified by chromatography on a silica gel column (eluent: chloroform), whereby 10.9 g of 3-phenoxybenzyl bromide were obtained. In 20 ml of methanol, 9.91 g of the reaction product were dissolved. The resulting solution was added dropwise under stirring to an ice-cooled 40% solution of methylamine in methanol, followed by stirring for 15 minutes under ice cooling. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred further for 42 hours. After the solvent was distilled off, 1 N dilute hydrochloric acid was added and the resulting mixture was washed with diethyl ether. A water layer was alkalinized with a 3 N aqueous solution of sodium hydroxide and was then extracted with diethyl ether. The thus-obtained diethyl ether solution was dried over magnesium sulfate and the solvent was distilled off. The residue was purified by chromatography on a silica gel column (eluent:chloroform:methanol=50:1), whereby 4.34 g of N-(3-phenoxybenzyl)methylamine were obtained. The reaction product was dissolved in 20 ml of N,N-dimethylformamide, to which 2.16 g of sodium carbonate were added. Under ice cooling, a solution of 4.0 g of 1-bromo-6,6-dimethyl-2-hepten-4-yne in 5 ml of N,N-dimethylformamide was added dropwise. The temperature of the resulting mixture was allowed to rise to room temperature, at which a reaction was allowed to proceed for 18 hours. After the reaction mixture was concentrated under reduced pressure, diethyl ether and water were added to conduct liquid-liquid extraction. An organic layer was collected and then washed with water and a saturated aqueous solution of sodium chloride. The extract was dried over anhydrous magnesium sulfate and concentrated, and the concentrate was purified by chromatography on a silica gel column (eluent:hexane:ethyl acetate=10:1). Relevant fractions were concentrated, whereby 2.92 g of trans-N-(6,6-dimethyl-2-hepten-4-yn-1-yl)-N-methyl-3-phenoxybenzylamine (Compound 2) and 1.08 g of cis-N-(6,6-dimethyl-2-hepten-4-yn-1-yl)-N-methyl-3-phenoxybenzylamine (Compound 3) were obtained, respectively (yields: 44.1% and 16.3%). The followings are their NMR data (CDCl3 δ ppm):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.16 g
Type
reactant
Reaction Step Three
Quantity
9.82 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
0.15 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

The resulting m-phenoxybenzyl bromide can be easily esterified in a solvent such as acetic acid to produce m-phenoxybenzyl acetate. The product can be easily converted into m-phenoxybenzyl alcohol by a hydrolysis with a base in a solvent such as methanol. In accordance with the aforementioned treatment, m-phenoxybenzylidene dibromide is converted into m-phenoxybenzaldehyde. Thus, m-phenoxybenzyl acetate and m-phenoxybenzaldehyde are produced by the treatment of the mixture of m-phenoxybenzyl bromide and m-phenoxybenzylidene dibromide, m-phenoxybenzyl acetate and m-phenoxybenzaldehyde can be separated from the mixture by a distillation under a reduced pressure.
Quantity
0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A solution of 3-phenoxybenzyl alcohol (36.0 grams, 0.18 mole) in toluene (95 ml) was added dropwise during a thirty minute period to a stirred solution of thionyl bromide (50 grams, 0.24 mole), pyridine (0.5 gram) and toluene (175 ml) while maintaining the temperature below 30° C. After the addition was complete,the reaction mixture was heated at 50°-60° C. for two hours. Upon cooling, the reaction mixture was concentrated under reduced pressure leaving a residue. This residue was dissolved in toluene (200 ml) and washed with water (10×100 ml) until a neutral pH was obtained. The dried (magnesium sulfate) toluene layer was concentrated under reduced pressure leaving a residue. This residue was distilled yielding 38.5 grams of 3-phenoxybenzyl bromide, b.p. 120°-144° C./0.05 mmHg. The NMR spectrum was consistent with the proposed structure.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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